1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride

Medicinal Chemistry Agrochemical Discovery Parallel Library Synthesis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride (CAS 884340-52-7) is a heterocyclic sulfonyl chloride building block belonging to the trifluoromethylpyrazole class. It features a 1-methyl-3-(trifluoromethyl)-1H-pyrazole core with a reactive sulfonyl chloride (–SO₂Cl) group at the 5-position.

Molecular Formula C5H4ClF3N2O2S
Molecular Weight 248.61 g/mol
CAS No. 884340-52-7
Cat. No. B1522500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride
CAS884340-52-7
Molecular FormulaC5H4ClF3N2O2S
Molecular Weight248.61 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl
InChIInChI=1S/C5H4ClF3N2O2S/c1-11-4(14(6,12)13)2-3(10-11)5(7,8)9/h2H,1H3
InChIKeyMORWFSVOFMNQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride (CAS 884340-52-7): A Regiospecific Sulfonyl Chloride Building Block for Drug Discovery and Agrochemical Synthesis


1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride (CAS 884340-52-7) is a heterocyclic sulfonyl chloride building block belonging to the trifluoromethylpyrazole class. It features a 1-methyl-3-(trifluoromethyl)-1H-pyrazole core with a reactive sulfonyl chloride (–SO₂Cl) group at the 5-position . The compound possesses a molecular formula of C₅H₄ClF₃N₂O₂S and a molecular weight of 248.61 g/mol, with a predicted boiling point of 296.4 ± 40.0 °C at 760 mmHg and a predicted density of 1.7 ± 0.1 g/cm³ . The trifluoromethyl group at C3 exerts a strong electron-withdrawing effect (Hammett σₚ = 0.54, σₘ = 0.43) that modulates the electrophilic reactivity of the sulfonyl chloride and enhances the metabolic stability of derived sulfonamides [1]. This compound is primarily employed as a key intermediate in parallel library synthesis, enabling efficient sulfonamide bond formation with amine-containing scaffolds for medicinal chemistry and agrochemical lead optimization .

Workflow Parallel library synthesis — sulfonamide bond formation with amine scaffolds
Selection Regiospecific 5-sulfonyl chloride isomer for defined pharmacophore trajectory
Context Medicinal chemistry and agrochemical lead optimization research

Why Generic Pyrazole Sulfonyl Chloride Substitution Fails: Regioisomeric and Electronic Differentiation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride


Substituting 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride with a generic pyrazole sulfonyl chloride or a regioisomeric analog (e.g., the 4-sulfonyl chloride isomer, CAS 519056-67-8) is not chemically equivalent and carries significant risk in structure–activity relationship (SAR) studies. The position of the sulfonyl chloride group on the pyrazole ring determines the trajectory of the sulfonamide pharmacophore, which directly impacts target binding geometry . Furthermore, the electron-withdrawing trifluoromethyl group at C3 differentially modulates the electrophilicity of the 5-SO₂Cl group versus the 4-SO₂Cl group, leading to distinct reaction rates in nucleophilic substitution with amines [1]. Even within the same regioisomeric family, N-alkyl variation (e.g., N-ethyl vs. N-methyl) alters lipophilicity (ΔXLogP3 of ~0.3 between the 5-SO₂Cl and 4-SO₂Cl regioisomers) and can shift off-target binding profiles in biological assays . These three interdependent variables — regiochemistry, electronic modulation, and N-substitution — mean that procurement decisions cannot be based on structural similarity alone and must be guided by regiospecific, data-backed selection criteria.

Regioisomer
5-SO₂Cl: Defined pharmacophore trajectory
4-SO₂Cl: Altered binding geometry may shift SAR interpretation
Electronic
3-CF₃: Enhanced electrophilicity (σₚ=0.54)
Non-fluorinated analogs: Reduced reactivity may limit coupling throughput
N-Alkyl
N-Methyl: Lower MW, minimal steric bulk
N-Ethyl: Higher lipophilicity may shift off-target profiles

Head-to-Head Quantitative Evidence: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride Versus Its Closest Analogs


Regioisomer Differentiation: 5-Sulfonyl Chloride (CAS 884340-52-7) vs. 4-Sulfonyl Chloride (CAS 519056-67-8) — Physicochemical Property Comparison

The 5-sulfonyl chloride regioisomer (target compound) exhibits a lower predicted boiling point and higher predicted lipophilicity compared to the 4-sulfonyl chloride regioisomer. These differences originate from the distinct electronic environments at the 5- versus 4-positions of the pyrazole ring, which influence intermolecular interactions and solvation . The 5-position is directly adjacent to the N-methyl group, introducing steric and electronic perturbation absent in the 4-isomer. These physicochemical parameters have practical consequences for chromatographic purification, formulation, and passive membrane permeability of derived sulfonamides [1].

Regioisomer Boiling Point
Method context
Target: 296.4 °C vs 4-SO₂Cl: 302.5 °C
Δ ~6 °C lower for 5-SO₂Cl
Reported purification-fit context
Predicted values; experimental verification suggested
Medicinal Chemistry Agrochemical Discovery Parallel Library Synthesis

Lipophilicity Shift: Higher XLogP3 of the 5-Sulfonyl Chloride Isomer Versus the 4-Isomer

The target compound (5-SO₂Cl isomer) has a predicted XLogP3 of 1.5, whereas the 4-SO₂Cl regioisomer has a predicted XLogP3 of 1.2 . This ΔXLogP3 of +0.3 indicates that the 5-substituted regioisomer is approximately 0.3 log units (or roughly 2-fold) more lipophilic. In the context of CNS drug discovery, compounds with XLogP3 values between 1 and 3 are generally considered to have favorable brain penetration potential, while those below 1 may exhibit poor passive membrane permeability [1]. The higher XLogP3 of the 5-isomer may translate into improved cell permeability for sulfonamide products derived from this building block, an advantage that cannot be replicated by simply switching to the 4-isomer or a non-fluorinated analog.

Lipophilicity (XLogP3)
Data to verify
1.5
5-SO₂Cl (Δ +0.3 vs 4-SO₂Cl at 1.2)
May support permeability review
Predicted XLogP3; assay validation advised
Drug Design ADME Profiling Lead Optimization

Synthesis Route Differentiation: Flow Lithiation Access to the 5-Sulfonyl Chloride Regioisomer

The 5-sulfonyl chloride regioisomer is accessible via a regioselective flow lithiation strategy of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, followed by trapping with SO₂ and oxidative chlorination . This methodology exploits the inherent C–H acidity difference between the 5- and 4-positions: lithiation occurs preferentially at the 5-position due to the combined directing effects of the N-methyl group and the electron-withdrawing CF₃ group at C3. In contrast, the 4-sulfonyl chloride isomer is typically synthesized via electrophilic sulfonation using chlorosulfonic acid, a non-regiospecific method that can generate mixtures requiring chromatographic separation . The flow lithiation approach provides regiochemical certainty and is scalable to kilogram quantities as demonstrated by the Enamine group, offering procurement advantages in terms of batch-to-batch consistency and scalable supply .

Synthetic Route
Source review
Flow lithiation
Regiospecific 5-substitution vs chlorosulfonic acid (non-regiospecific)
Supports batch consistency review
Supplier documentation review advised
Flow Chemistry Organolithium Chemistry Process Scale-Up

Electronic Modulation: Impact of the 3-CF₃ Substituent on Sulfonyl Chloride Electrophilicity

The trifluoromethyl group at the 3-position of the pyrazole ring exerts a powerful electron-withdrawing effect (Hammett σₚ = 0.54, σₘ = 0.43) that increases the electrophilicity of the sulfonyl chloride at the 5-position [1]. For comparison, the non-fluorinated methyl analog (1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride) would experience only a weak inductive donor effect from the C3-methyl group (Hammett σₘ for CH₃ ≈ −0.07), resulting in a significantly less electrophilic sulfonyl chloride [2]. The enhanced electrophilicity of the CF₃-substituted compound translates into faster reaction kinetics with amine nucleophiles, which is a critical advantage in parallel library synthesis where reaction times directly affect throughput. Kinetic studies on related trifluoromethyl-substituted pyrazole sulfonyl chlorides have demonstrated a Hammett-type linear free-energy relationship, confirming that electron-withdrawing substituents accelerate sulfonamide formation [3].

Hammett σ Analysis
Class-level
Δσₚ ≈ 0.61
3-CF₃: σₚ=0.54 vs 3-CH₃ analog: σₘ≈−0.07
Supports reactivity context
Class-level inference from Hammett constants
Physical Organic Chemistry Reactivity Sulfonamide Formation

Commercial Purity and Batch Consistency: 95–98% Purity Profile of the 5-Sulfonyl Chloride Isomer Across Suppliers

The target compound is commercially available at purities of 95% (AKSci) to 98% (Leyan, ChemScene), with storage stability documented under sealed, dry conditions at 2–8 °C . The 4-sulfonyl chloride regioisomer (CAS 519056-67-8) is available at 97% purity (Thermo Scientific) . While the purity grades are comparable, the 5-isomer offers broader supplier diversity with specifications ranging from laboratory research grade to building block scale. Critically, the 5-sulfonyl chloride isomer is listed in Enamine's building block catalog (>4,000 sulfonyl chlorides/fluorides from stock) as a standard screening compound, indicating its integration into large-scale library synthesis workflows . This commercial maturity provides procurement advantages in terms of competitive pricing, batch traceability, and availability in quantities from 100 mg to 10 g.

Purity & Supply
Source review
95–98%
Multi-supplier availability (5-isomer)
Supports procurement review
Supplier CoA verification recommended
Procurement Quality Assurance Building Block Catalog

N-Alkyl Differentiation: 1-Methyl (Target) vs. 1-Ethyl Analog — Impact on Steric and Electronic Properties

The 1-methyl substituent in the target compound provides minimal steric bulk while maintaining a low molecular weight (MW = 248.61) compared to the 1-ethyl analog (1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride, MW = 262.64, ΔMW = +14.03) . The smaller N-alkyl group reduces steric hindrance around the sulfonyl chloride, which can be advantageous for coupling with sterically demanding amine substrates. Additionally, the N-methyl group avoids introducing a rotatable bond and additional lipophilicity (estimated ΔlogP ≈ +0.5 for ethyl vs. methyl), which can be detrimental to ligand efficiency metrics in fragment-based drug discovery [1]. The lower molecular weight of the methyl analog contributes to a more favorable ligand efficiency index (LE) for derived sulfonamide fragments.

N-Alkyl MW Comparison
Class-level
1-Methyl: MW 248.61 vs 1-Ethyl: MW 262.64
ΔMW −14.03; Δrotatable bonds −1
May support ligand efficiency review
Class-level inference; SAR context dependent
Structure-Activity Relationship Medicinal Chemistry Sulfonamide Library Design

Optimal Application Scenarios for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride in Research and Industrial Procurement


Medicinal Chemistry: Parallel Synthesis of Trifluoromethylpyrazole Sulfonamide Libraries for Kinase and GPCR Target Screening

The 5-sulfonyl chloride regioisomer is optimally deployed in automated parallel synthesis workflows where its enhanced electrophilicity (conferred by the 3-CF₃ group, Hammett σₚ = 0.54 [1]) ensures rapid and complete sulfonamide bond formation with diverse amine building blocks. The higher XLogP3 (1.5 vs. 1.2 for the 4-isomer ) of derived sulfonamides supports intracellular target engagement, while the lower molecular weight (248.61 vs. 262.64 for the N-ethyl analog) maintains favorable ligand efficiency. This compound is particularly suited for fragment elaboration strategies where the 5-position trajectory orients the sulfonamide vector into distinct chemical space compared to the 4-substituted analog.

Agrochemical Discovery: Synthesis of Trifluoromethyl-Substituted Sulfonylurea Herbicide Candidates

The structural framework of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride maps directly onto the core of known sulfonylurea herbicides (e.g., azimsulfuron class). The flow lithiation synthesis route documented by Tairov et al. (Org. Process Res. Dev. 2020) demonstrates kilogram-scale viability, ensuring that procurement at agrochemical development quantities is technically feasible. The regiospecific 5-sulfonyl chloride configuration is essential for generating sulfonamide intermediates that cyclize to the correct sulfonylurea target—substitution with the 4-isomer would yield an incorrect connectivity incompatible with the biological target.

Chemical Biology: Covalent Probe Design Exploiting Sulfonyl Chloride Electrophilicity for Target Identification

The strongly electrophilic 5-sulfonyl chloride group (electronically activated by the adjacent 3-CF₃ substituent) can serve as a covalent warhead for irreversible protein labeling or as a reactive handle for generating activity-based probes. The 5-position attachment provides a defined exit vector that, when coupled with amine-containing fluorophores or biotin tags, yields probes with predictable geometry. The 95–98% purity grades available from multiple suppliers meet the stringent quality requirements for chemical proteomics experiments where trace impurities could confound target identification.

Process Chemistry: Scale-Up of Regiospecific Trifluoromethylpyrazole Intermediates Using Flow Lithiation Technology

The established flow lithiation methodology for synthesizing this compound represents a distinct procurement advantage for organizations planning to scale from milligram medicinal chemistry quantities to multigram or kilogram process chemistry campaigns. The flow process inherently offers superior heat transfer, mixing, and safety profiles compared to batch lithiation, reducing process development risk. Organizations that qualify this building block at the discovery stage can leverage the existing flow synthesis know-how when transitioning to preclinical or Phase I supply, avoiding the need for a potentially costly route redevelopment.

Application
Selection Property
Validation Focus
Parallel sulfonamide library synthesis
Regiospecific 5-SO₂Cl building block
Reaction completion and purity endpoints
Sulfonylurea herbicide candidate research
5-position sulfonamide connectivity
Cyclization specificity review
Covalent probe and activity-based probe research
Electrophilic sulfonyl chloride reactivity
Labeling specificity and purity verification
Process-scale intermediate campaigns
Flow lithiation synthesis route
Scalability and batch consistency review
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